molecular formula C25H26N2O4S B11128329 (2E)-N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-(furan-2-yl)prop-2-enamide

(2E)-N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-(furan-2-yl)prop-2-enamide

Cat. No.: B11128329
M. Wt: 450.6 g/mol
InChI Key: TWHMPIIHLYWSBB-JLHYYAGUSA-N
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Description

  • “(2E)-N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-(furan-2-yl)prop-2-enamide” is a chemical compound with the following structure: !Compound Structure)
  • It belongs to the class of 2-arylprop-2-enamides and contains a furan ring and a benzylpiperidine moiety.
  • The compound’s systematic name is quite lengthy, so it’s often referred to by its simplified name.
  • Preparation Methods

    • The synthetic route involves a copper-catalyzed click reaction between 4-azido-7-chloroquinoline and an alkyne derivative of hydroxybenzotriazole (HOBt).
    • The reaction yields the quinoline-based [1,2,3]-triazole hybrid derivative.
    • Detailed reaction conditions and industrial production methods are beyond my current knowledge.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type.
    • Major products formed would vary based on the reaction pathway.
  • Scientific Research Applications

    • This compound has potential applications in various fields:

        Medicine: It could be explored for its pharmacological properties, such as anti-inflammatory, antiviral, or anticancer effects.

        Chemistry: Researchers might investigate its reactivity and use it as a building block for other compounds.

        Industry: It could serve as a starting material for drug development or other industrial processes.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets.
    • Computational studies could predict its binding to acetylcholinesterase, relevant for neurodegenerative diseases.
  • Comparison with Similar Compounds

    Remember that this compound’s full potential and applications may require further research and experimentation

    Properties

    Molecular Formula

    C25H26N2O4S

    Molecular Weight

    450.6 g/mol

    IUPAC Name

    (E)-N-[4-(4-benzylpiperidin-1-yl)sulfonylphenyl]-3-(furan-2-yl)prop-2-enamide

    InChI

    InChI=1S/C25H26N2O4S/c28-25(13-10-23-7-4-18-31-23)26-22-8-11-24(12-9-22)32(29,30)27-16-14-21(15-17-27)19-20-5-2-1-3-6-20/h1-13,18,21H,14-17,19H2,(H,26,28)/b13-10+

    InChI Key

    TWHMPIIHLYWSBB-JLHYYAGUSA-N

    Isomeric SMILES

    C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CO4

    Canonical SMILES

    C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4

    Origin of Product

    United States

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